[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone
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Overview
Description
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone is an organic compound with the molecular formula C17H20N2O. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzophenone and is often used as an intermediate in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be represented as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phosgene or triphosgene is common, and the reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments for textiles, paper, and leather.
Mechanism of Action
The mechanism of action of [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone involves its interaction with molecular targets and pathways. The compound’s electron-rich nature allows it to participate in various photochemical reactions, making it an effective sensitizer for photoreactions . It absorbs light at specific wavelengths, facilitating energy transfer and subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A related compound with similar structural features but without the dimethylamino groups.
Michler’s Ketone: Another similar compound with two dimethylamino groups attached to the benzophenone core.
Uniqueness
The presence of dimethylamino groups in [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone enhances its electron-donating properties, making it more reactive in photochemical and electrophilic aromatic substitution reactions compared to benzophenone.
Properties
CAS No. |
101578-05-6 |
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Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
[2-amino-4-(dimethylamino)phenyl]-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C17H21N3O/c1-19(2)13-7-5-12(6-8-13)17(21)15-10-9-14(20(3)4)11-16(15)18/h5-11H,18H2,1-4H3 |
InChI Key |
OBZUIBHFVUVJSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)N |
Origin of Product |
United States |
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